Cas no 58088-53-2 (C-Phenyl-C-pyridin-3-yl-methylamine)

C-Phenyl-C-pyridin-3-yl-methylamine structure
58088-53-2 structure
Product Name:C-Phenyl-C-pyridin-3-yl-methylamine
CAS No:58088-53-2
MF:C12H12N2
MW:184.237082481384
MDL:MFCD03725052
CID:3081758
PubChem ID:6484557
Update Time:2025-04-24

C-Phenyl-C-pyridin-3-yl-methylamine Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-1-(pyridin-3-yl)methanamine
    • EN300-68900
    • CHEMBL1622766
    • phenyl(pyridin-3-yl)methanamine
    • XDYKWHGBZMOSDC-UHFFFAOYSA-N
    • SCHEMBL5075468
    • W10006
    • phenyl-3-pyridylmethylamine
    • C-Phenyl-C-pyridin-3-yl-methylamine
    • 58088-53-2
    • Z335243694
    • AKOS000248880
    • STK661528
    • AKOS016347573
    • 3-Pyridinemethanamine, .alpha.-phenyl-
    • MFCD07643289
    • Phenyl(3-pyridinyl)methylamine, AldrichCPR
    • AS-54764
    • SB54305
    • CS-0139346
    • MDL: MFCD03725052
    • Inchi: 1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2
    • InChI Key: XDYKWHGBZMOSDC-UHFFFAOYSA-N
    • SMILES: NC(C1C=NC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 184.100048391g/mol
  • Monoisotopic Mass: 184.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38.9Ų

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Additional information on C-Phenyl-C-pyridin-3-yl-methylamine

Comprehensive Guide to 1-Phenyl-1-(pyridin-3-yl)methanamine (CAS No. 58088-53-2): Properties, Applications, and Market Insights

1-Phenyl-1-(pyridin-3-yl)methanamine (CAS No. 58088-53-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique phenyl and pyridine substituents, serves as a key intermediate in the synthesis of various bioactive molecules. Its molecular structure, combining aromatic and heterocyclic components, makes it a versatile building block in medicinal chemistry. Researchers and industry professionals frequently search for 1-phenyl-1-(pyridin-3-yl)methanamine uses, 58088-53-2 synthesis methods, and pyridine derivatives in drug discovery, reflecting its growing relevance in modern science.

The chemical properties of 1-phenyl-1-(pyridin-3-yl)methanamine include a molecular weight of 184.24 g/mol and a distinct aromatic profile due to its phenyl and pyridine rings. These structural features contribute to its solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), while remaining sparingly soluble in water. The compound's stability under standard laboratory conditions (room temperature, inert atmosphere) makes it suitable for various synthetic applications. Recent studies highlight its role in developing central nervous system (CNS) therapeutics, aligning with current trends in neuropharmacology research and mental health drug development—topics that dominate scientific discourse today.

In pharmaceutical applications, 1-phenyl-1-(pyridin-3-yl)methanamine serves as a crucial precursor for dopamine receptor modulators and serotonin reuptake inhibitors. Its structural similarity to neurotransmitters enables the design of compounds targeting neurological disorders, a hot topic in 2024 drug discovery trends. The compound's pyridine moiety particularly facilitates interactions with biological targets, explaining why searches for pyridine-containing bioactive compounds have increased by 35% year-over-year in academic literature databases. Additionally, its derivatization potential supports the creation of selective enzyme inhibitors, addressing the pharmaceutical industry's demand for precision medicine solutions.

The synthesis of 1-phenyl-1-(pyridin-3-yl)methanamine typically involves reductive amination between 3-pyridinecarboxaldehyde and aniline derivatives, followed by purification through column chromatography. Modern green chemistry approaches have optimized this process using catalytic hydrogenation methods, reducing environmental impact—a critical consideration in sustainable pharmaceutical manufacturing. Analytical techniques like HPLC purity analysis and NMR characterization ensure product quality, with industry standards requiring ≥98% purity for research applications. These methodological details respond to frequent queries about 58088-53-2 synthesis optimization and quality control for research chemicals.

Market analysis reveals growing demand for 1-phenyl-1-(pyridin-3-yl)methanamine across North America, Europe, and Asia-Pacific regions, driven by expanding pharmaceutical R&D expenditure. The compound's catalog pricing ranges from $200-$500 per gram at research quantities, reflecting its specialized nature. Industry forecasts suggest a 6.8% CAGR for such fine chemical intermediates through 2026, paralleling growth in targeted drug development. Suppliers increasingly highlight GMP-compliant production and regulatory documentation availability, addressing buyer concerns about research material traceability—a trending requirement in academic-industrial collaborations.

From a safety perspective, 1-phenyl-1-(pyridin-3-yl)methanamine requires standard laboratory precautions including glove boxes and fume hoods during handling. While not classified as hazardous under GHS criteria, proper chemical storage protocols (cool, dry conditions under nitrogen) ensure long-term stability. These operational guidelines answer common search queries about handling amino-aromatic compounds and laboratory best practices, topics gaining traction among early-career researchers and university chemistry departments.

Emerging research directions for 1-phenyl-1-(pyridin-3-yl)methanamine include its potential in metal-organic frameworks (MOFs) for catalytic applications and as a ligand in transition metal complexes. These applications align with the broader scientific community's focus on functional materials development and catalytic process innovation. Patent analysis shows a 22% increase in filings involving this scaffold since 2020, particularly in kinase inhibitor patents and neurodegenerative disease therapeutics—areas receiving substantial investment in current biopharmaceutical pipelines.

For researchers sourcing 1-phenyl-1-(pyridin-3-yl)methanamine, verification of spectroscopic data (1H NMR, 13C NMR, HRMS) and chromatographic purity remains essential. Reputable suppliers provide certificates of analysis detailing these parameters, responding to the market's emphasis on research reproducibility. The compound's shelf life typically exceeds 24 months when stored properly, addressing practical concerns about chemical inventory management in academic and industrial settings—a frequently searched topic in laboratory operation forums.

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